molecular formula C8H9Cl B150846 1-Chloro-2,3-dimethylbenzene CAS No. 608-23-1

1-Chloro-2,3-dimethylbenzene

Cat. No. B150846
CAS RN: 608-23-1
M. Wt: 140.61 g/mol
InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylbenzene is a white crystalline solid with a melting point of 126-127° C . It serves as a chemical intermediate for synthesizing compounds .


Synthesis Analysis

1-Chloro-2,3-dimethylbenzene acts as a foundational component in the synthesis of various compounds . The transformation of 1-Chloro-2,3-dimethylbenzene involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-dimethylbenzene consists of 8 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The molecular weight is 140.61 .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 1-Chloro-2,3-dimethylbenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

1-Chloro-2,3-dimethylbenzene has a density of 1.061 g/mL at 25°C . The refractive index (n20/D) is 1.527 . It has a boiling point of 182-183°C and a melting point of -36°C .

Scientific Research Applications

Scientific Research Applications of 1-Chloro-2,3-dimethylbenzene

  • Electrophilic Substitution and Arylation : 1-Chloro-2,3-dimethylbenzene undergoes electrophilic substitution to form various derivatives. For instance, it reacts with nitric acid in acetic anhydride, yielding 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This compound can further react with mesitylene to form pentamethylbiphenyl (Fischer & Greig, 1974).

  • Gas Chromatography Applications : The chloro derivatives of 1-Chloro-2,3-dimethylbenzene have been used in capillary gas chromatography studies. These studies involve separation, identification, and prediction of boiling points of various compounds (Bermejo, Blanco, & Guillén, 1985).

  • Combustion and Oxidation Studies : Research on the oxidation of dimethylbenzenes, including 1,2-dimethylbenzene, in various conditions has provided insights into their reactivity. This includes studies on concentration profiles, intermediates, and final products in oxidation processes (Gaïl, Dagaut, Black, & Simmie, 2008).

  • Chemical Kinetics and Reaction Mechanisms : The reactivity and reaction mechanisms of chloro derivatives, including 1-Chloro-2,3-dimethylbenzene, have been investigated, providing essential insights into chemical kinetics and reaction pathways (Austin & Ridd, 1994).

  • Structural Analysis in Liquids : X-ray diffraction methods have been employed to study the structure of liquid dimethylbenzenes, which includes analyzing intramolecular interactions and molecular vibrations (Drozdowski, 2006).

  • Synthesis of Aromatic Compounds : The chloro derivatives are used as intermediates in synthesizing various aromatic compounds, demonstrating the versatility of 1-Chloro-2,3-dimethylbenzene in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Intramolecular Reactions and Molecular Dynamics : Studies involving 1,4-dimethylbenzene and its derivatives focus on intramolecular reactions and molecular dynamics, providing fundamental understanding of chemical behavior and reactions (Lockhart & Bergman, 1981).

Safety And Hazards

When handling 1-Chloro-2,3-dimethylbenzene, it is recommended to wear suitable gloves, protective clothing, and eye protection . If inhaled, one should move to fresh air . In case of ingestion, wash out the mouth with copious amounts of water and seek medical attention .

properties

IUPAC Name

1-chloro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHGZIXTRYOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031403
Record name 1,2-Dimethyl-3-chlorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID501031403
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-dimethylbenzene

CAS RN

608-23-1, 25323-41-5
Record name 1-Chloro-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, chlorodimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-chlorobenzene
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Record name 1-chloro-2,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-chloro-2,3-dimethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.4 g of anhydrous aluminium chloride was added to 20 g of 2,3-dimethylphenyl chloroformate and the mixture was heated at 200° C. for 4.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,3-Dimethylchlorobenzene was obtained in a yield of 18%, which is considerable despite the unfavourable substitution pattern.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Fischer, CC Greig - Journal of the Chemical Society, Chemical …, 1974 - pubs.rsc.org
Electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene: arylation of mesitylene and formation of a biphenyl - Journal of the Chemical Society …
Number of citations: 4 pubs.rsc.org
Z He, T Ren, Y Li, X Fang - Journal of Chemical Crystallography, 2015 - Springer
A novel pesticide intermediates 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole was synthesized with 2,3-dimethylaniline as the starting materials. The final …
Number of citations: 3 link.springer.com
A BRÄNDSTRÖM, SAI CARLSSON - Acta Chem. Scand, 1967 - actachemscand.org
2-Amino-4, 5-dimethylbenzoic acid has been prepared by several different methods. The relative quantities of 3-and 4-monosubstitution products of o-xylene have been determined for …
Number of citations: 0 actachemscand.org
N Lui, A Marhold, MH Rock - The Journal of Organic Chemistry, 1998 - ACS Publications
The treatment of phenyl chloroformates 1 with a Lewis acid in the liquid phase resulted in decarboxylation to the corresponding chloroaromatics 2. Fluoroaromatic compounds were …
Number of citations: 7 pubs.acs.org
TP Lockhart, RG Bergman - Journal of the American Chemical …, 1981 - ACS Publications
Two approaches have been used to investigate the spin state (s) of 1, 4-dehydrobenzenes produced in the solution thermolysis of diethynyl olefins. One method relies on the “spin …
Number of citations: 216 pubs.acs.org
P Bovonsombat, P Sophanpanichkul, A Pandey… - Tetrahedron …, 2015 - Elsevier
A metal and acid-free electrophilic aromatic chlorination methodology involving catalytic thiourea activation of N-chlorosuccinimide (NCS) is reported herein. Moderate yields and …
Number of citations: 23 www.sciencedirect.com
A Fischer, CC Greig - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
La nitration du chloro-1 diméthyl-2,3 benzène dans l'anhydride acétique conduit aux isomères cis et trans de l'acétate du chloro-3 diméthyl-4,5 nitro-4 cyclohexadiène-2,5 yle (29%) et …
Number of citations: 8 cdnsciencepub.com
M Bucos, C Villalonga-Barber, M Micha-Screttas… - Tetrahedron, 2010 - Elsevier
Solid additives participate in the dry microwave assisted chlorination reaction of N-chlorosuccinimide with the xylenes affecting both yields and chemoselectivities. Total yields can be …
Number of citations: 13 www.sciencedirect.com
C Muzenda - 2018 - search.proquest.com
The Mizoroki-Heck coupling reaction, above every other coupling reaction, has been the most successful and indispensable tool for the vinylation of aryl/vinyl halides or triflates …
Number of citations: 3 search.proquest.com
L Wang - 2005 - rave.ohiolink.edu
The overall goal of this work was to develop new polyimide systems for aerospace and optical applications. The work was divided into two parts. The first included the synthesis and …
Number of citations: 1 rave.ohiolink.edu

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